Hafnium(IV)-ethoxid
Übersicht
Beschreibung
Hafnium ethoxide is a useful research compound. Its molecular formula is C8H20HfO4 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
The exact mass of the compound Hafnium ethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hafnium ethoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium ethoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dünne Dielektrika-Schichten
Hafnium(IV)-ethoxid wird als molekularer Vorläufer zur Gewinnung von Hafnia-Dünnschichten verwendet . Diese dünnen Schichten sind vielversprechende Gate-Dielektrika-Materialien für Transistoren der letzten Generation . Die thermische Zersetzung des this compound-Vorläufers wurde mittels TG-DTG-DSC-Analyse von Raumtemperatur bis 600 °C in Stickstoffatmosphäre mit 5 K/min untersucht .
High-k Gate-Elektronikgeräte
Hafniumdioxid (HfO2), das aus this compound gewonnen werden kann, wird weithin als eines der vielversprechendsten High-k-Dielektrika-Materialien anerkannt, da es bemerkenswerte Eigenschaften wie hohe Permittivität, große Bandlücke und ausgezeichnete thermische und chemische Stabilität aufweist .
Atomlagenabscheidung (ALD)
Die Atomlagenabscheidung (ALD) von HfO2 hat in den letzten Jahrzehnten erhebliche Aufmerksamkeit auf sich gezogen, da sie die gleichmäßige und konforme Abscheidung von HfO2-Dünnschichten auf verschiedenen Substraten ermöglicht . This compound wird in diesem Verfahren verwendet .
Oberflächenreaktionsstudien
Die anfänglichen Oberflächenreaktionen einer Reihe von homoleptischen Hafnium-Vorläufern auf hydroxylisierten Si(100)-Oberflächen wurden mit Hilfe von Dichtefunktionaltheorie-Berechnungen untersucht . Diese Studien liefern wertvolle Einblicke in das Verständnis der Oberflächenreaktionsmechanismen von Vorläufern auf hydroxylisierten Si(100)-Oberflächen .
Herstellung von feuerfesten Beschichtungen
This compound wird bei der Herstellung von feuerfesten Beschichtungen verwendet
Wirkmechanismus
Target of Action
Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that Hafnium ethoxide is capable of enhancing the performance of transistors and capacitors .
Mode of Action
Hafnium ethoxide interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .
Biochemical Pathways
The primary biochemical pathway affected by Hafnium ethoxide is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .
Pharmacokinetics
For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .
Result of Action
The action of Hafnium ethoxide results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .
Action Environment
The action of Hafnium ethoxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .
Safety and Hazards
Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Hafnium ethoxide plays a role in biochemical reactions, particularly in the formation of hafnium-oxide thin films . These films interact with various biomolecules, including proteins such as fibronectin and albumin . The nature of these interactions is largely determined by the specific surface chemistry and morphology of the hafnium-oxide thin films .
Cellular Effects
Hafnium ethoxide, in the form of hafnium-oxide thin films, has been shown to have significant effects on cells . It influences cell function by enhancing cell attachment and significantly improving cell proliferation . It also impacts cellular metabolism, as evidenced by the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of hafnium ethoxide is complex. It exerts its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hafnium ethoxide change over time . The etching rates of hafnium-oxide films in hydrofluoric acid solutions, for example, are dependent on the annealing temperature
Eigenschaften
IUPAC Name |
ethanolate;hafnium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMXCBKRLYJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20HfO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431329 | |
Record name | HAFNIUM ETHOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13428-80-3 | |
Record name | HAFNIUM ETHOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis-ethoxide hafnium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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